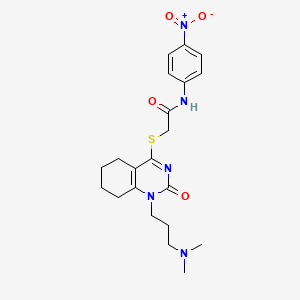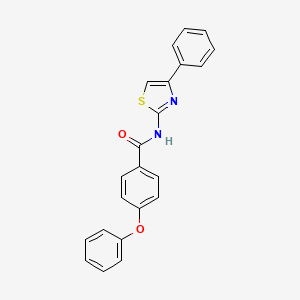
4-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide" is a derivative of benzamide with potential pharmacological properties. It is related to various other benzamide derivatives that have been synthesized and studied for their biological activities, such as glucokinase activation, anticancer, antifungal, and antimicrobial effects .
Synthesis Analysis
The synthesis of related benzamide derivatives often involves cyclization reactions, base-catalyzed processes, and reactions with different reagents to introduce various substituents that can alter the biological activity of the compounds. For example, the synthesis of 3-alkoxy-5-phenoxy-N-thiazolyl benzamides as glucokinase activators involved the removal of an aniline structure and incorporation of alkoxy or phenoxy substituents . Similarly, N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides were prepared by base-catalyzed cyclization of corresponding thioureas with acetophenone .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized using various spectroscopic techniques such as IR, UV-Visible, NMR, ESR, and mass spectrometry. For instance, metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide were characterized by these methods, and their binding modes were confirmed using computational software . The crystal structure analysis of related compounds has also been performed, revealing the importance of hydrogen bonding and other intermolecular interactions in the stability of these molecules .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including coordination with metal ions to form complexes with potential anticancer properties . They can also participate in hydrogen bonding and other non-covalent interactions that significantly influence their crystal packing and stability .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting points, and stability, can be influenced by the nature of the substituents on the benzamide core. Thermal gravimetric analysis (TGA) and other techniques are used to study these properties . The biological activities of these compounds, such as glucokinase activation, anticancer, antifungal, and antimicrobial effects, are often evaluated in vitro using various assays to determine their efficacy and potency .
Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
- A study on a similar compound, SB-649868, which is a novel orexin 1 and 2 receptor antagonist, highlighted its metabolism and pharmacokinetics. The compound underwent extensive metabolism with the principal route being oxidation of the benzofuran ring. Elimination was mainly through feces, and the drug showed a longer apparent half-life of plasma radioactivity compared to that of unchanged SB-649868, indicating the presence of more slowly cleared metabolites (Renzulli et al., 2011).
Biochemical Evaluation
- N-(4-Phenylthiazol-2-yl)benzenesulfonamides, closely related structurally to the compound , were studied for their inhibition of kynurenine 3-hydroxylase. The study found high-affinity inhibitors for this enzyme in vitro and confirmed the blocking of rat and gerbil kynurenine 3-hydroxylase after oral administration. This work is significant for understanding the pathway’s role in neuronal injury (Röver et al., 1997).
DNA Binding and Radioprotective Properties
- Hoechst 33258 and its analogues, possessing structural similarities to the compound of interest, are known for their strong binding to the minor groove of double-stranded B-DNA. They have been used extensively as fluorescent DNA stains, radioprotectors, and topoisomerase inhibitors. These compounds provide a foundation for rational drug design and understanding DNA sequence recognition and binding (Issar & Kakkar, 2013).
Anticonvulsant and Pharmacological Effects
- A series of derivatives structurally related to the compound of interest were synthesized and evaluated as anticonvulsant agents. These compounds showed notable anticonvulsant activity in various tests. One derivative, in particular, was further evaluated for its benzodiazepine pharmacological effects, showing significant sedative-hypnotic activity without impairing learning and memory, pointing to the involvement of benzodiazepine receptors in the pharmacological properties of these compounds (Faizi et al., 2017).
PET Imaging for Brain Receptors
- Compounds structurally related to 4-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide were developed as PET radioligands for imaging brain metabotropic subtype 1 receptors (mGluR1) in neuropsychiatric disorders. These studies showed the potential of these compounds for PET imaging and might be crucial for understanding and treating neuropsychiatric conditions (Xu et al., 2013).
Orientations Futures
The future directions for “4-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide” could involve further exploration of its potential biological activities, given the broad range of activities exhibited by other thiazole derivatives . This could include testing for antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity, among others .
Mécanisme D'action
Target of Action
The primary target of the compound 4-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is pathogenic fungi such as Candida, Aspergillus, Cryptococcus, and Dermatophytes . This compound exhibits high in vitro antifungal activities against these fungi .
Mode of Action
The compound 4-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide interacts with its targets by inducing oxidative damage . It increases the reactive oxygen species (ROS) in Candida albicans and elevates the expression of some genes related to anti-oxidative stress response, including CAP1, CTA1, TRR1, and SODs .
Biochemical Pathways
The biochemical pathways affected by 4-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involve the oxidative stress response. The compound induces high levels of intracellular ROS, which results in considerable DNA damage . This DNA damage plays a critical role in antifungal-induced cellular death .
Pharmacokinetics
The compound’s effectiveness in vitro and in vivo suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties that contribute to its bioavailability .
Result of Action
The result of the action of 4-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is the inhibition of fungal growth and biofilm formation . In vivo, the compound significantly increases the survival rate of Galleria mellonella, an insect model for fungal infection .
Action Environment
The action of 4-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can be influenced by environmental factors. For instance, the addition of ROS scavengers, such as glutathione (GSH), N-Acetyl-L-cysteine (NAC) or oligomeric proanthocyanidins (OPC), dramatically reduces the antifungal activities of the compound and rescues the compound-induced filamentation defect . This suggests that the compound’s action, efficacy, and stability may be affected by the presence of certain substances in the environment.
Propriétés
IUPAC Name |
4-phenoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2S/c25-21(24-22-23-20(15-27-22)16-7-3-1-4-8-16)17-11-13-19(14-12-17)26-18-9-5-2-6-10-18/h1-15H,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOLVWKQGTYFCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2561631.png)
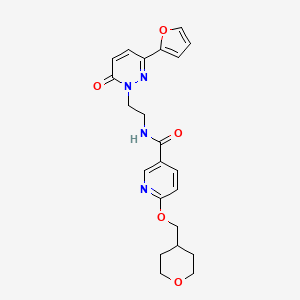
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2561633.png)



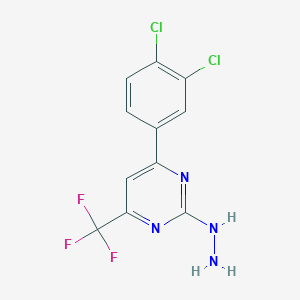
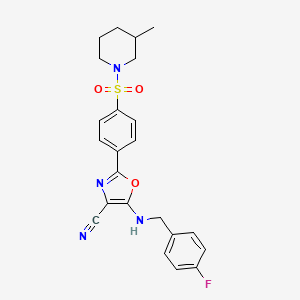

![N-(4-bromobenzyl)-4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2561647.png)
![4-chloro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2561648.png)
